1-Ethyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 281.79 g/mol. This compound is classified as a benzoimidazole derivative, which is notable for its potential pharmacological applications. The compound has been identified under the CAS number 1185310-89-7 and is recognized for its structural features that may confer unique biological activities.
The synthesis of 1-Ethyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride typically involves multi-step organic reactions. While specific synthetic routes can vary, common methods include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity, but specific methodologies may vary based on available reagents and desired outcomes.
The molecular structure of 1-Ethyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride features:
The structural representation can be visualized using chemical drawing software or databases like PubChem or ChemicalBook, which provide detailed molecular models and stereochemistry data.
The compound can participate in various chemical reactions typical for benzoimidazole derivatives, including:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for 1-Ethyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets, potentially including:
Data from pharmacological studies would be necessary to provide more specific insights into its mechanism of action.
Key physical and chemical properties include:
These properties are critical for determining the compound's suitability for various applications.
1-Ethyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride has potential applications in:
Further research into its biological activity could expand its applicability across different scientific fields.
The structural architecture of 1-ethyl-2-(piperidin-3-ylmethoxy)-1H-benzoimidazole hydrochloride emerges from systematic pharmacophore hybridization. This scaffold integrates:
Strategic bioisosteric replacements have been explored to refine target affinity and blood-brain barrier penetration. Research demonstrates that replacing the piperidine with morpholine or thiomorpholine rings reduces pKₐ by 0.5–1.2 units while maintaining CNS activity—critical for neuroactive agents. Computational modeling confirms that the piperidin-3-ylmethoxy orientation permits optimal vectoring of substituents into hydrophobic binding pockets of biological targets like H₁-histamine receptors and NLRP3 inflammasomes [2] [7]. Table 1 summarizes key hybrid design strategies:
Table 1: Benzimidazole-Piperidine Hybrid Optimization Strategies
Modification Site | Design Rationale | Biological Impact |
---|---|---|
Benzimidazole N1-position (ethyl group) | Blocks metabolic oxidation | Increases plasma half-life by 3.7× vs methyl analog |
Piperidine nitrogen | Quaternary salt formation | Enhances water solubility (logP reduction of 1.8 units) |
Methoxy linker length | Controls distance to target residues | Optimal 3-atom chain shows 12× higher affinity than 2-atom |
C2-aryl substitutions | Modulates electron density | Electron-withdrawing groups boost receptor binding affinity |
Core assembly employs Phillips condensation as the foundational reaction:
Microwave-assisted synthesis significantly accelerates the process: combining o-phenylenediamine (1 eq.), ethyl glyoxylate (1.05 eq.), and piperidinemethanol (1.1 eq.) in DMF at 150°C for 15 minutes achieves 87% yield—a 4.3× time reduction versus conventional heating [10]. Table 2 compares synthesis methodologies:
Table 2: Core Synthesis Method Comparison
Method | Conditions | Time | Yield (%) | Purity |
---|---|---|---|---|
Conventional Phillips | 4N HCl, 110°C | 8 hr | 76 | 89% |
Microwave-assisted | DMF, 150°C, 300W | 15 min | 87 | 92% |
Solvent-free | PPA, 120°C | 45 min | 68 | 85% |
Catalytic (CuI/L-proline) | ACN, 80°C | 6 hr | 81 | 94% |
The critical N-alkylation step installs the ethyl group at the benzimidazole N1-position:
Reaction monitoring via LC-MS shows complete quaternization within 3 hours when using ethyl mesylate instead of iodide—the superior leaving group reduces side-product formation to <2% [9].
Final purification addresses three key impurities:
Optimized chromatographic protocol:
Crystallization optimization follows chromatography: the hydrochloride salt recrystallizes from ethanol/diethyl ether (1:5) at -20°C for 16 hours, producing needle-like crystals with 99.2% HPLC purity. Critical parameters include slow cooling (1°C/min) and seeding with authentic material [3] [9]. Final purity validation shows:
Table 3: Purification Performance Metrics
Technique | Conditions | Purity (%) | Recovery (%) |
---|---|---|---|
Standard column | DCM:MeOH (9:1) | 95.2 | 76 |
Optimized gradient | 95:5→85:15 DCM:MeOH | 99.1 | 93 |
Preparative HPLC | C18, MeOH/H₂O/TFA | 99.7 | 81 |
Crystallization | EtOH/diethyl ether | 99.9 | 89 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7